molecular formula C25H17BrN4O2 B2836715 2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 637756-56-0

2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2836715
CAS No.: 637756-56-0
M. Wt: 485.341
InChI Key: RPOCAECDVSCPFR-UHFFFAOYSA-N
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Description

The compound “2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione” is a derivative of 6H-Indolo[2,3-b]quinoxaline . It is known that 6H-Indolo[2,3-b]quinoxaline is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica capable of non-covalent binding to a DNA molecule .


Synthesis Analysis

The synthesis of new 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was achieved by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system . The presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline does not significantly affect the yield of the reaction products .


Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives often involve alkylation reactions, particularly alkylation with phenacyl bromide . In the presence of electron-withdrawing substituents at position 4 of phenacyl bromide, the rate of the competing Kornblum oxidation reaction increases .

Scientific Research Applications

Antimicrobial Activity

Compounds with structures similar to 2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione have shown potential in antimicrobial applications. For instance, some quinoxaline derivatives containing indoline-2,3-dione have exhibited growth inhibitory activity against various bacteria, including Staphylococcus aureus and Escherichia coli (El-Gendy et al., 1995).

Antiproliferative and Anticancer Activity

Novel isoindolo[2,1-a]quinoxaline and indolo[1,2-a]quinoxaline derivatives synthesized for scientific research have displayed antiproliferative activity against various human cancer cell lines, particularly leukemia and breast cancer (Desplat et al., 2011).

Potential in Drug Synthesis

Tryptanthrin derivatives, which are structurally related to the compound , are important in organic synthesis and have potential pharmaceutical applications. For example, a tryptanthrin derivative was synthesized as a potential anti-inflammatory drug (Kovrizhina et al., 2022).

Intercalating Nucleic Acids

6H-Indolo[2,3-b]quinoxaline, a compound structurally related to this compound, has been studied as a covalently bound heteroaromatic intercalator in DNA oligonucleotides, indicating potential applications in genetic research and therapy (Wamberg et al., 2006).

Neuroprotective Role

Quinoxaline-2,3-bis hydrazones, closely related to the query compound, have shown neuroprotective activity in rat models, highlighting their potential in treating neurodegenerative disorders (Rajamanickam et al., 2016).

Future Directions

The search for new biologically active compounds remains an important task . Compounds of the 6H-indolo[2,3-b]quinoxaline series are actively studied as antibacterial and antiviral agents . Therefore, the future directions could involve further exploration of the biological activities of “2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione” and its derivatives.

Properties

IUPAC Name

2-[3-(9-bromoindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN4O2/c26-15-10-11-21-18(14-15)22-23(28-20-9-4-3-8-19(20)27-22)29(21)12-5-13-30-24(31)16-6-1-2-7-17(16)25(30)32/h1-4,6-11,14H,5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOCAECDVSCPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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